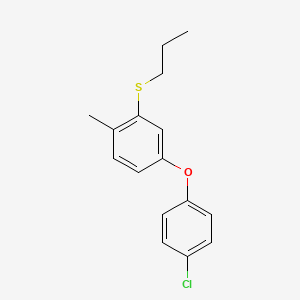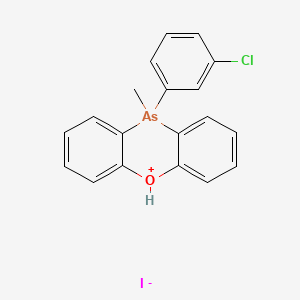![molecular formula C9H6BrF3N2O3 B14593636 N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide CAS No. 61390-95-2](/img/structure/B14593636.png)
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It consists of a bromomethyl group, a nitrophenyl group, and a trifluoroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The resulting product is then subjected to further reactions to introduce the trifluoroacetamide group. The bromination step often employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction of the nitro group can produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of functional materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroacetamide group can influence the compound’s solubility and stability, affecting its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Shares the bromomethyl and nitro groups but lacks the trifluoroacetamide group.
N-(4-Bromomethylphenyl)-2,2,2-trifluoroacetamide: Similar structure but without the nitro group.
Uniqueness
N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is unique due to the presence of all three functional groups (bromomethyl, nitrophenyl, and trifluoroacetamide) in a single molecule
Propriétés
Numéro CAS |
61390-95-2 |
|---|---|
Formule moléculaire |
C9H6BrF3N2O3 |
Poids moléculaire |
327.05 g/mol |
Nom IUPAC |
N-[4-(bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6BrF3N2O3/c10-4-5-1-2-6(3-7(5)15(17)18)14-8(16)9(11,12)13/h1-3H,4H2,(H,14,16) |
Clé InChI |
SSUMYOSHMVPVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


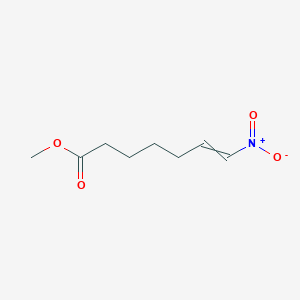

![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
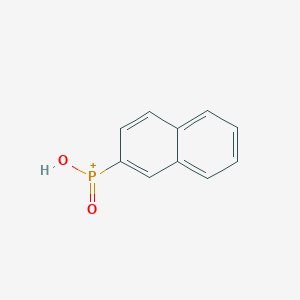
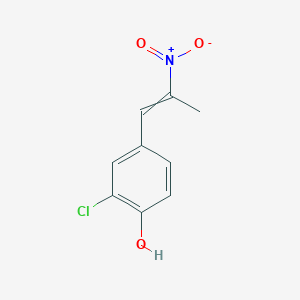
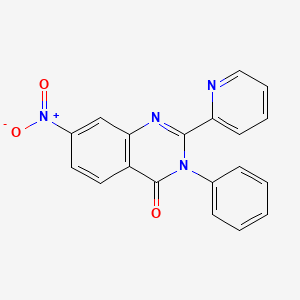
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
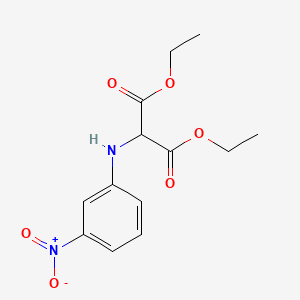
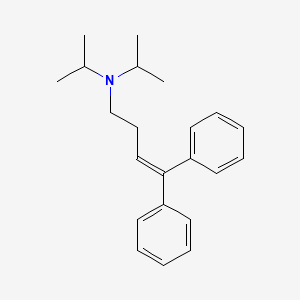
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
